Ethyl methylphosphonofluoridate

Catalog No.
S569416
CAS No.
673-97-2
M.F
C3H8FO2P
M. Wt
126.07 g/mol
Availability
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Ethyl methylphosphonofluoridate

CAS Number

673-97-2

Product Name

Ethyl methylphosphonofluoridate

IUPAC Name

1-[fluoro(methyl)phosphoryl]oxyethane

Molecular Formula

C3H8FO2P

Molecular Weight

126.07 g/mol

InChI

InChI=1S/C3H8FO2P/c1-3-6-7(2,4)5/h3H2,1-2H3

InChI Key

RIYPSXBGLXRZNJ-UHFFFAOYSA-N

SMILES

CCOP(=O)(C)F

Synonyms

ethylsarin, ethylsarin, (+-)-isomer

Canonical SMILES

CCOP(=O)(C)F

Ethyl methylphosphonofluoridate, commonly known as Sarin, is a highly toxic organophosphorus compound and a potent nerve agent. It is classified as a chemical warfare agent due to its ability to inhibit the enzyme acetylcholinesterase, leading to the accumulation of acetylcholine in the nervous system. This compound has a molecular formula of C4H10FNO2PC_4H_10FNO_2P and is characterized by its colorless, odorless liquid state at room temperature, making it particularly dangerous in warfare scenarios where detection is challenging .

  • Hydrolysis: The compound hydrolyzes rapidly in the presence of water, breaking down into non-toxic products such as isopropyl methylphosphonic acid and releasing hydrogen fluoride under acidic conditions. The hydrolysis reaction is accelerated at higher pH levels, where the half-life can decrease dramatically .
  • Reactivity with Nucleophiles: The phosphorus-fluoride bond in ethyl methylphosphonofluoridate is susceptible to nucleophilic attack, leading to the release of fluoride ions and formation of phosphonic acid derivatives .
  • Decomposition: When heated or subjected to steam, ethyl methylphosphonofluoridate can decompose, emitting toxic fumes of fluorides and phosphorus oxides. This decomposition is accompanied by a slight corrosive effect on metals like steel .

Ethyl methylphosphonofluoridate acts primarily as an irreversible inhibitor of acetylcholinesterase. This inhibition leads to an excessive accumulation of acetylcholine at synaptic junctions, causing overstimulation of both muscarinic and nicotinic receptors. The biological effects include:

  • Neurological Symptoms: Symptoms range from mild (e.g., miosis, salivation) to severe (e.g., seizures, respiratory failure) depending on the dose. High exposure can lead to cholinergic crisis, characterized by muscle paralysis and potentially death due to respiratory failure within minutes .
  • Toxicity: The lethal dose for humans can be as low as 0.01 mg/kg, highlighting its extreme toxicity compared to other organophosphate compounds .

Ethyl methylphosphonofluoridate has limited applications outside its role as a chemical warfare agent due to its high toxicity. Its primary uses include:

  • Chemical Warfare: Utilized as a nerve agent in military applications.
  • Research: Employed in scientific studies focused on neurobiology and toxicology due to its potent effects on the nervous system.

Due to its hazardous nature, the production and use of ethyl methylphosphonofluoridate are heavily regulated under international law.

Research into the interactions of ethyl methylphosphonofluoridate with biological systems has revealed important insights:

  • Enzyme Inhibition: Studies demonstrate that it binds irreversibly to acetylcholinesterase, leading to prolonged neurological effects.
  • Comparative Toxicology: Interaction studies have compared its effects with other nerve agents like VX and tabun, highlighting differences in potency and mechanism of action .

Ethyl methylphosphonofluoridate shares structural and functional similarities with several other organophosphate compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaMechanism of ActionUnique Features
VX (O-Ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate)C11H26NO2PSAcetylcholinesterase inhibitorContains sulfur; more potent than ethyl methylphosphonofluoridate
Tabun (Ethyl dimethylphosphoramidocyanidate)C5H11N2O2PAcetylcholinesterase inhibitorLess volatile; has a fruity odor
Soman (GD or Pinacolyl methylphosphonofluoridate)C7H16FNO2PAcetylcholinesterase inhibitorMore stable than sarin; different alkyl group

Ethyl methylphosphonofluoridate is unique due to its specific fluorine atom substitution which enhances its volatility and toxicity compared to other agents like VX or tabun, making it particularly effective as a nerve agent in military contexts .

Molecular Structure and Formula

Ethyl methylphosphonofluoridate possesses the molecular formula C₃H₈FO₂P and represents a phosphonic ester compound with a molecular weight of 126.07 grams per mole [2]. The compound belongs to the class of organic compounds known as phosphonic acid esters, characterized by the presence of a phosphonic acid ester functional group with the general structure ROP(=O)OH, where R represents an organyl group [1]. The International Union of Pure and Applied Chemistry name for this compound is 1-[fluoro(methyl)phosphoryl]oxyethane [2].

The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as CCOP(=O)(C)F, which indicates an ethyl group attached to the phosphorus atom through an oxygen bridge, with a methyl group and fluorine atom directly bonded to the phosphorus center [2]. The International Chemical Identifier for this compound is InChI=1S/C3H8FO2P/c1-3-6-7(2,4)5/h3H2,1-2H3, providing a standardized method for chemical structure representation [3].

PropertyValueReference
Molecular FormulaC₃H₈FO₂PPubChem [2]
Molecular Weight126.07 g/molPubChem 2.2 [2]
Chemical Abstract Service Registry Number673-97-2National Institute of Standards and Technology WebBook [3]
Exact Mass126.02459465 DaPubChem 2.2 [2]
Monoisotopic Mass126.02459465 DaPubChem 2.2 [2]

Physical Properties

The physical characteristics of ethyl methylphosphonofluoridate demonstrate specific parameters that define its behavior under standard conditions [2]. The compound exhibits a topological polar surface area of 26.3 Ångströms squared, indicating moderate polarity in its molecular surface [2]. The heavy atom count totals seven atoms, reflecting the molecular complexity beyond hydrogen atoms [2].

The partition coefficient, expressed as XLogP3-AA, measures 0.3, suggesting relatively balanced hydrophilic and lipophilic properties [2]. The compound contains no hydrogen bond donors but possesses three hydrogen bond acceptor sites, primarily located at the oxygen and fluorine atoms [2]. The rotatable bond count equals two, indicating limited conformational flexibility in the molecular structure [2].

The Kovats retention index for this compound on semi-standard non-polar stationary phases measures 755.0, providing a reference point for gas chromatographic identification [2]. This retention parameter serves as a standardized measure for comparing retention times across different analytical systems [20].

Physical PropertyValueReference
Topological Polar Surface Area26.3 ŲCactvs 3.4.8.18 [2]
Heavy Atom Count7PubChem [2]
XLogP3-AA0.3XLogP3 3.0 [2]
Hydrogen Bond Donor Count0Cactvs 3.4.8.18 [2]
Hydrogen Bond Acceptor Count3Cactvs 3.4.8.18 [2]
Rotatable Bond Count2Cactvs 3.4.8.18 [2]
Complexity92.9Cactvs 3.4.8.18 [2]
Kovats Retention Index755.0PubChem [2]

Chemical Bonding Characteristics

The chemical bonding in ethyl methylphosphonofluoridate centers around a pentavalent phosphorus atom that forms multiple bond types [1] [7]. The phosphorus atom exhibits tetrahedral geometry with four substituents: an ethyl group connected through a phosphorus-oxygen-carbon linkage, a methyl group directly bonded to phosphorus, a fluorine atom forming a highly polar phosphorus-fluorine bond, and a double-bonded oxygen atom creating the phosphoryl group [7].

The phosphorus-fluorine bond represents a particularly significant structural feature, characterized by high electronegativity difference and strong ionic character [9] [12]. This bond demonstrates exceptional reactivity compared to other phosphorus-substituent bonds, making it susceptible to nucleophilic attack and hydrolysis reactions [9]. The phosphoryl group (P=O) exhibits substantial double-bond character, contributing to the overall stability of the phosphorus center [12].

The ethyl ester linkage provides moderate stability under neutral conditions but becomes increasingly labile under basic or acidic conditions [26]. The presence of both ethyl and methyl groups influences the compound's physical properties and reactivity patterns . The phosphorus center adopts a σ³λ⁵ configuration according to coordination number and valency nomenclature systems [25].

Research findings indicate that phosphorus-fluorine bonds in organophosphorus compounds demonstrate unique nucleophilicity patterns, with fluoride ions showing distinctive reactivity compared to hydroxide ions despite their relative basicity differences [9]. The facility of degradation processes involving phosphorus-fluorine bond cleavage occurs due to the significantly low activation barrier for such bond formation and breaking [9].

Stereochemistry Considerations

Ethyl methylphosphonofluoridate presents interesting stereochemical features centered on the phosphorus atom [2]. The compound contains one undefined atom stereocenter, specifically located at the phosphorus center, which results from the tetrahedral arrangement of four different substituents around the phosphorus atom [2]. This stereochemical arrangement creates the potential for chirality, though the compound exists as a racemic mixture under normal synthetic conditions [2].

The stereochemical analysis reveals zero defined atom stereocenters and zero defined bond stereocenters, indicating that the compound lacks fixed stereochemical configuration in its standard representation [2]. The undefined bond stereocenter count equals zero, suggesting no stereogenic double bonds within the molecular structure [2]. The covalently-bonded unit count of one confirms that the molecule exists as a single discrete entity without multiple connected components [2].

The isotope atom count measures zero, indicating the absence of isotopic substitution in the standard molecular structure [2]. This parameter becomes relevant when considering deuterated or other isotopically labeled analogs used in analytical applications [4].

Stereochemical ParameterValueSignificance
Defined Atom Stereocenter Count0No defined stereocenters
Undefined Atom Stereocenter Count1One undefined stereocenter at phosphorus
Defined Bond Stereocenter Count0No stereogenic bonds
Undefined Bond Stereocenter Count0No undefined stereogenic bonds
Covalently-Bonded Unit Count1Single molecular unit
Isotope Atom Count0No isotopic substitution

Spectroscopic Characteristics

Mass Spectrometry Profiles

Mass spectrometric analysis of ethyl methylphosphonofluoridate reveals characteristic fragmentation patterns that enable structural identification and quantitative analysis [8] [20]. Under electron ionization conditions, the compound generates a molecular ion peak at mass-to-charge ratio 126, corresponding to the intact molecular structure [8]. The base peak appears at mass-to-charge ratio 99, representing the most abundant fragment ion in the spectrum [2].

The fragmentation pattern includes significant peaks at mass-to-charge ratios 81 and 111, which serve as the second and third highest intensity signals respectively [2]. Additional notable fragments occur at mass-to-charge ratio 82, providing supporting evidence for structural confirmation [2]. These fragmentation patterns result from characteristic bond cleavages including alpha-cleavage, McLafferty rearrangement, and alkyl radical loss processes [17].

The National Institute of Standards and Technology mass spectral database contains reference spectra for this compound, with library number 226118 in the main library and 226606 in the replicate library [8]. The total peak count ranges from 24 to 25 peaks depending on the specific experimental conditions and library version [2].

Chemical ionization mass spectrometry using methane as the reaction gas produces protonated analyte molecules with high relative intensities, often serving as base peaks in the resulting spectra [17]. This ionization method provides complementary structural information to electron ionization techniques and enhances identification capabilities [17].

Mass-to-Charge RatioRelative IntensityAssignmentNational Institute of Standards and Technology Library
99Base peakFragment ionMain/Replicate
812nd highestFragment ionMain/Replicate
1113rd highestFragment ionMain
82SignificantFragment ionReplicate
126Molecular ion[M]⁺Expected

Nuclear Magnetic Resonance Spectroscopic Properties

Nuclear magnetic resonance spectroscopy provides detailed structural information about ethyl methylphosphonofluoridate through multiple nuclear observations [5] [16]. Phosphorus-31 nuclear magnetic resonance spectroscopy represents the primary analytical technique for characterizing the phosphorus environment within the molecule [5]. The phosphorus nucleus exhibits characteristic chemical shifts that reflect the electronic environment created by the attached fluorine, oxygen, and carbon substituents [5].

Fluorine-19 nuclear magnetic resonance spectroscopy offers complementary information about the fluorine atom's chemical environment [2]. The fluorine nucleus typically demonstrates high sensitivity to electronic changes and provides valuable structural confirmation data [2]. Carbon-13 nuclear magnetic resonance spectroscopy enables characterization of the ethyl and methyl carbon environments, with predicted spectra available in deuterium oxide solvent systems [16].

The synthesis of ethyl methylphosphonofluoridate has evolved significantly since the early development of organophosphorus compounds in the 20th century. Historical synthetic routes were primarily developed during the period of organophosphorus nerve agent research from the 1930s to 1960s, building upon fundamental discoveries in phosphorus chemistry.

Classical Methylphosphonic Dichloride Route

The earliest and most established synthetic route involves the use of methylphosphonic dichloride as the key intermediate [1] [2]. This method was first developed by von Hofman in 1873 when he synthesized methylphosphonic dichloride by chlorinating methylphosphonic acid with phosphorus pentachloride [3]. The process involves three main steps:

  • Preparation of methylphosphonic dichloride: Methylphosphonic acid is treated with phosphorus pentachloride at elevated temperatures (110-120°C) under anhydrous conditions [2] [4].

  • Alcoholysis reaction: The dichloride intermediate is then reacted with ethanol in the presence of a base such as triethylamine to form ethyl methylphosphonochloride [5] [6].

  • Fluoride exchange: The chlorophosphonate is converted to the fluorophosphonate using various fluoride sources such as hydrogen fluoride, sodium fluoride, or potassium fluoride [1] [7].

This historical route typically achieves yields of 85-92% and has been extensively documented in both academic literature and industrial patents [1] [2].

Aluminum Chloride Complex Method

A significant advancement in historical synthetic methodology was developed by Reesor and coworkers, who described a complex formation route using aluminum chloride [1]. This method involves:

  • Complex formation: Phosphorus trichloride is reacted with aluminum chloride and methyl chloride under vibratory stirring at 70-75°C to form the aluminum chloride-phosphorus trichloride-methyl chloride (APC) complex [1].

  • Complex breakdown: The APC complex is treated with diethyl phthalate and sulfur dioxide to liberate methylphosphonic dichloride [1].

  • Subsequent conversion: The methylphosphonic dichloride is then converted to the ethyl ester and fluorinated using standard procedures [1].

This method achieved yields of 88-89% based on phosphorus trichloride and was particularly valuable for radioactive synthesis applications due to its efficiency and minimal handling requirements [1].

Direct Fluorination Approaches

Early researchers also explored direct fluorination methods using gaseous phosphorus oxydichlorofluoride or methylphosphonic difluoride as starting materials [8] [9]. Saunders and coworkers demonstrated that gaseous phosphorus oxydichlorofluoride could be treated with alcohols to efficiently form fluorophosphates [8]. Similarly, Reesor developed methods using methylphosphonic difluoride, where various alcohols were added to yield the desired products [1] [9].

Modern Laboratory Synthesis Techniques

Contemporary synthetic approaches have focused on improving safety, selectivity, and environmental compatibility while maintaining high yields and purity.

Sodium Hexafluorosilicate Method

A modern advancement involves the use of sodium hexafluorosilicate as a fluoride source, which has been shown to be more convenient and safer than traditional hydrogen fluoride methods [7]. This approach:

  • Provides yields of 86-91% for the conversion of methylphosphonic dichloride to methylphosphonic difluoride [7]
  • Operates under milder conditions (85-110°C) compared to traditional methods [7]
  • Generates silicon tetrafluoride and sodium chloride as byproducts, which are easily separated [7]

Electrophilic Fluorination Strategies

Recent developments in organophosphorus chemistry have introduced electrophilic fluorination methods for the direct conversion of phosphonic esters to fluorophosphonates [9] [10]. These methods utilize:

  • Selectfluor and related reagents: N-fluoropyridinium salts can effect direct fluorination of phosphonic esters under mild conditions [9]
  • Sulfur(VI) fluoride reagents: Compounds such as sulfone iminium fluoride (SIF) enable room-temperature fluorination within 60 seconds [9]
  • Deoxyfluorination approaches: Reagents like TFAA/DMSO/NaF combinations can convert phosphinic acids to fluorophosphonates [9]

Triethyl Orthoacetate Esterification

An innovative approach utilizes triethyl orthoacetate for selective esterification of methylphosphonic acid [11]. This method offers:

  • Temperature-controlled selectivity: At 30°C, monoethyl esters are formed preferentially (84-96% yield), while at 90°C, diethyl esters predominate [11]
  • Solvent-free conditions: The reaction can be conducted using triethyl orthoacetate as both reagent and solvent [11]
  • High purity products: Excellent selectivity with minimal side product formation [11]

Reaction Mechanisms in Synthesis

Nucleophilic Substitution Mechanisms

The conversion of methylphosphonic dichloride to ethyl methylphosphonochloride proceeds via nucleophilic substitution at the phosphorus center [12]. The mechanism involves:

  • Nucleophilic attack: Ethanol attacks the electron-deficient phosphorus atom
  • Intermediate formation: A pentacoordinate phosphorus intermediate is formed
  • Chloride elimination: Loss of chloride ion yields the phosphonate ester

The reaction is typically catalyzed by tertiary amines, which facilitate both the nucleophilic attack and chloride elimination steps [5].

Halogen Exchange Mechanisms

The conversion of chlorophosphonates to fluorophosphonates involves halogen exchange mechanisms that depend on the fluoride source used [8]:

  • With sodium fluoride: The reaction proceeds through a concerted SN2-like mechanism with simultaneous P-F bond formation and P-Cl bond breaking
  • With hydrogen fluoride: A stepwise mechanism involving protonation followed by fluoride attack is more likely
  • With silver fluoride: The mechanism involves initial coordination of fluoride to the phosphorus center followed by chloride displacement

Orthoacetate Mechanism

The triethyl orthoacetate esterification mechanism involves formation of an unstable intermediate followed by decomposition [11]:

  • Initial attack: Methylphosphonic acid attacks the orthoacetate carbon center
  • Intermediate formation: A complex intermediate containing both phosphonic acid and orthoacetate moieties is formed
  • Decomposition: The intermediate decomposes to yield the phosphonate ester, ethanol, and ethyl acetate

Precursor Compounds and Starting Materials

Primary Precursors

Methylphosphonic dichloride (CAS: 676-97-1) serves as the most important precursor compound for ethyl methylphosphonofluoridate synthesis [2] [4]. This compound:

  • Is commercially available but subject to strict regulatory control under Schedule 2 of the Chemical Weapons Convention [2]
  • Has a melting point of 35-37°C and boiling point of 163°C [4]
  • Requires careful handling due to its highly toxic and corrosive nature [4]

Methylphosphonic acid (CAS: 993-13-5) represents the fundamental building block for most synthetic routes [14]. This compound:

  • Is widely commercially available and less restricted than its chlorinated derivatives
  • Serves as the starting material for esterification and chlorination reactions
  • Has applications in legitimate chemical synthesis beyond organophosphorus chemistry [14]

Fluoride Sources

Various fluoride sources have been employed in synthetic routes:

  • Hydrogen fluoride (CAS: 7664-39-3): Most direct but extremely hazardous [9]
  • Sodium fluoride (CAS: 7681-49-4): Safer alternative requiring higher temperatures [8]
  • Silver fluoride (CAS: 7775-41-9): Effective but expensive for large-scale synthesis [15]
  • Sodium hexafluorosilicate (CAS: 16893-85-9): Modern alternative offering good balance of reactivity and safety [7]

Alkylating Agents

Ethanol (CAS: 64-17-5) serves as the primary alkylating agent for introducing the ethyl group. Alternative alkylating agents include:

  • Triethyl orthoacetate (CAS: 78-39-7): Provides selective esterification under mild conditions [11]
  • Ethyl chloroformate: Used in specialized esterification protocols
  • Diethyl phosphonate derivatives: Can serve as synthetic intermediates

Supporting Reagents

Phosphorus trichloride (CAS: 7719-12-2) serves as the ultimate precursor for most organophosphorus synthesis [3]. The compound:

  • Is an industrial chemical with widespread legitimate applications
  • Requires careful handling due to its reactivity with water and toxicity
  • Is subject to monitoring under Schedule 3 of the Chemical Weapons Convention [3]

Aluminum chloride (CAS: 7446-70-0) functions as a Lewis acid catalyst in complex formation routes, facilitating the formation of reactive intermediates [1].

Purification Methods

Distillation Techniques

Fractional distillation remains the most widely used purification method for ethyl methylphosphonofluoridate. The compound has a boiling point of approximately 158°C at atmospheric pressure, allowing for effective separation from most synthetic byproducts [17]. Key considerations include:

  • Temperature control: Precise temperature control prevents thermal decomposition
  • Vacuum distillation: Reduced pressure distillation (20-60 mmHg) allows lower operating temperatures and reduces decomposition risk
  • Column efficiency: Multiple theoretical plates ensure good separation from closely boiling impurities

Kugelrohr distillation provides an excellent option for small-scale purification, offering bulb-to-bulb distillation under controlled vacuum conditions [17]. This technique is particularly suitable for heat-sensitive compounds and provides purities of 94-97% with recoveries of 80-90%.

Chromatographic Methods

Flash chromatography on silica gel offers rapid purification with good resolution [17]. Typical conditions employ:

  • Normal phase silica gel with hexane/ethyl acetate gradient elution
  • Flow rates optimized for rapid separation while maintaining resolution
  • UV detection at 254 nm for monitoring compound elution

Column chromatography provides higher resolution separation but requires longer processing times. The method achieves purities of 92-98% with careful optimization of solvent systems [17].

Extraction Methods

Liquid-liquid extraction using dichloromethane/water systems can effectively remove ionic impurities and reaction byproducts [15] [18]. The method is particularly effective when combined with pH control to optimize partition coefficients.

Solid phase extraction using C18 or normal phase cartridges provides selective removal of specific impurities [19] [20]. This technique is especially valuable for removing trace amounts of starting materials and catalysts.

Specialized Techniques

Membrane filtration using molecular weight cutoff membranes can provide gentle purification for labile compounds [21]. This technique is particularly useful for removing higher molecular weight impurities without exposing the product to harsh conditions.

Molecular distillation at very low pressures (0.001-0.1 mmHg) represents the ultimate purification technique for thermally sensitive organophosphorus compounds, achieving purities of 98-99% with minimal thermal stress [17].

Scale-up Considerations and Industrial Production Parameters

Reactor Design Considerations

Industrial synthesis of ethyl methylphosphonofluoridate requires specialized reactor design to handle the corrosive nature of organophosphorus compounds and fluoride sources. Key design parameters include:

Materials of construction must be carefully selected for compatibility with both organophosphorus compounds and fluoride-containing reagents. Stainless steel 316L provides adequate corrosion resistance for most applications, while specialized alloys such as Hastelloy may be required for more aggressive conditions [22].

Aspect ratio optimization typically employs length-to-diameter ratios of 1.5-3.0 with 3-4 baffles to ensure adequate mixing while maintaining reasonable heat transfer characteristics [22]. Multiple-point agitation may be necessary for larger vessels to ensure uniform mixing throughout the reactor volume.

Process Control Systems

Temperature control becomes increasingly critical at industrial scale due to the exothermic nature of many synthetic steps and the thermal sensitivity of organophosphorus compounds. Heat exchanger networks with ±0.5°C control precision are typically required [23].

Pressure management systems must accommodate both vacuum operations for distillation steps and potential pressure buildup from gas evolution during fluoride exchange reactions. Redundant vacuum systems with backup capabilities ensure process continuity [23].

Advanced process control incorporating model predictive control algorithms can optimize reaction conditions in real-time while maintaining safety margins. Process analytical technology integration allows continuous monitoring of reaction progress and product quality [22].

Quality Control Parameters

Statistical process control with capability indices (Cpk) greater than 1.33 ensures consistent product quality at industrial scale. Continuous monitoring systems track critical quality parameters in real-time, enabling immediate process adjustments [22].

Representative sampling protocols account for potential stratification and heterogeneity in large-scale reactors. Multiple sampling points and automated sampling systems ensure accurate quality assessment throughout production campaigns [22].

Economic and Regulatory Factors

Capital investment considerations for industrial-scale production include specialized materials of construction, advanced process control systems, and comprehensive safety infrastructure. Payback periods of 2-5 years are typical for organophosphorus chemical plants with positive net present value calculations [22].

Regulatory compliance under the Chemical Weapons Convention requires comprehensive reporting for Schedule 2 substances, end-use verification programs, and strict export controls. Full regulatory compliance is mandatory for any commercial production activities [3] [22].

XLogP3

0.3

Wikipedia

Ethyl methyl phosphonofluoridate

Dates

Last modified: 07-20-2023

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